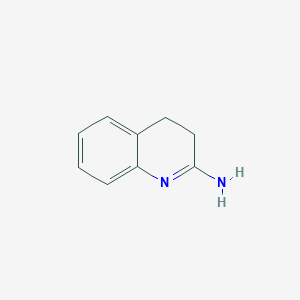

3,4-Dihydroquinolin-2-amine

描述

3,4-Dihydro-1H-quinolin-(2E)-ylideneamine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 3,4-Dihydro-1H-quinolin-(2E)-ylideneamine consists of a quinoline core with a dihydro and ylideneamine substitution, which imparts unique chemical properties to the compound.

作用机制

3,4-二氢-1H-喹啉-(2E)-亚胺的作用机制涉及其与特定分子靶标和途径的相互作用。 例如,它作为醛固酮合成酶 (CYP11B2) 的抑制剂,该酶催化 11-脱氧皮质酮转化为醛固酮 。通过抑制这种酶,该化合物有可能降低与高血压和心力衰竭相关的醛固酮水平升高。

生化分析

Biochemical Properties

2-Amino-3,4-dihydroquinoline has been found to exhibit inhibitory activities against monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters . The compound, which carries a free amine group in the molecule, has been shown to inhibit rat liver MAO-B competitively and reversibly, suggesting that this relatively small compound may interact with the active site channel of the enzyme .

Cellular Effects

The inhibition of MAO-B by 2-Amino-3,4-dihydroquinoline can have significant effects on various types of cells and cellular processes. By inhibiting MAO-B, 2-Amino-3,4-dihydroquinoline can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-3,4-dihydroquinoline involves its interaction with the active site channel of the MAO-B enzyme. This interaction is thought to be competitive and reversible, suggesting that 2-Amino-3,4-dihydroquinoline can bind to the same site as the enzyme’s substrates, thereby inhibiting the enzyme’s activity .

Metabolic Pathways

Given its inhibitory activity against MAO-B, it may play a role in the metabolism of monoamine neurotransmitters .

准备方法

合成路线和反应条件

3,4-二氢-1H-喹啉-(2E)-亚胺的合成可以通过多种合成路线实现。 一种常见的方法涉及在布朗斯台德酸或路易斯酸催化剂存在下,2-炔基苯胺与酮的反应 。 例如,在乙醇中回流条件下,在对甲苯磺酸一水合物存在下,2-乙炔基苯胺与酮的反应会生成所需的喹啉衍生物 。 另一种方法是在高温下使用FeCl3作为催化剂在甲苯中进行反应 .

工业生产方法

3,4-二氢-1H-喹啉-(2E)-亚胺的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。催化剂、溶剂和反应参数的选择对于高效生产至关重要。连续流动反应器和自动化合成平台通常用于简化生产过程并最大限度地减少浪费。

化学反应分析

反应类型

3,4-二氢-1H-喹啉-(2E)-亚胺经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成喹啉-2-酮衍生物。

还原: 还原反应可以将亚胺基团转化为胺。

取代: 亲电和亲核取代反应可以将不同的官能团引入喹啉核心。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素、卤代烷烃和有机金属化合物等试剂用于取代反应。

主要产品

这些反应形成的主要产物包括各种取代的喹啉衍生物,这些衍生物可以根据取代基的性质表现出不同的生物和化学性质。

科学研究应用

化学: 该化合物作为合成更复杂杂环化合物的砌块。

生物学: 它已被证明具有作为醛固酮合成酶等酶抑制剂的潜力,醛固酮合成酶参与心血管疾病.

医学: 包括3,4-二氢-1H-喹啉-(2E)-亚胺在内的喹啉衍生物正在研究其抗癌、抗病毒和抗菌活性.

工业: 该化合物用于开发新材料,以及作为染料和颜料合成的前体。

相似化合物的比较

类似化合物

7-氨基-3,4-二氢-1H-喹啉-2-酮: 该化合物在结构上相似,并且已被研究其对碳酸酐酶的抑制作用.

8-羟基-3,4-二氢-1H-喹啉-2-酮: 另一种具有潜在生物活性的衍生物.

独特性

3,4-二氢-1H-喹啉-(2E)-亚胺因其独特的取代模式而具有独特性,该模式赋予其独特的化学和生物学特性。它抑制醛固酮合成酶的能力使其有别于其他喹啉衍生物,使其成为心血管疾病研究中的一种有价值的化合物。

属性

IUPAC Name |

3,4-dihydroquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREBANHDFAXBEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2808034.png)

![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2808035.png)

![2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2808039.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![3-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide](/img/structure/B2808047.png)

![N-(4-cyanophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2808050.png)

![4,5-Dimethyl-6-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2808052.png)

![Methyl 4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B2808054.png)